(3-Phenylazetidin-3-yl)methanol hydrochloride
Description
“(3-Phenylazetidin-3-yl)methanol hydrochloride” is an azetidine derivative characterized by a three-membered azetidine ring substituted with a phenyl group at the 3-position and a hydroxymethyl (-CH2OH) group. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(3-phenylazetidin-3-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-8-10(6-11-7-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKVLCXHBZNXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-63-8 | |
| Record name | (3-phenylazetidin-3-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylazetidin-3-yl)methanol hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Group: The phenyl group is introduced via substitution reactions.
Hydroxymethylation: The hydroxymethyl group is added to the azetidine ring through hydroxymethylation reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of (3-Phenylazetidin-3-yl)methanol to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Phenylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
(3-Phenylazetidin-3-yl)methanol hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Description |
|---|---|
| Oxidation | Conversion of hydroxymethyl to aldehydes or carboxylic acids using agents like potassium permanganate. |
| Reduction | Formation of alcohols or amines using lithium aluminum hydride or sodium borohydride. |
| Substitution | Replacement of the phenyl group with other functional groups under specific conditions. |
Biology
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study evaluated the antibacterial effects of synthesized compounds similar to this compound against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics like tetracycline .
Medicine
The compound is being investigated for its therapeutic potential in drug development. Its interactions with biological molecules suggest possible applications in treating diseases such as cancer.
Case Study: Antiproliferative Effects
In vitro studies on human breast cancer cell lines (MCF-7) revealed that derivatives of this compound exhibit significant antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest .
Mechanism of Action
The mechanism of action of (3-Phenylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related azetidine and heterocyclic hydrochlorides, emphasizing molecular features, similarity scores, and functional differences.
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|---|---|
| (3-Phenylazetidin-3-yl)methanol hydrochloride | Not Provided | C10H14ClNO | 199.68* | Azetidine with 3-phenyl and 3-hydroxymethyl | Reference | Reference compound |
| 3-(Methoxymethyl)azetidine hydrochloride | 942308-06-7 | C5H12ClNO | 137.61 | Azetidine with 3-methoxymethyl | 0.86 | Methoxy vs. hydroxymethyl substituent |
| 3-Methylazetidin-3-ol hydrochloride | 124668-46-8 | C4H10ClNO | 123.58 | Azetidine with 3-methyl and 3-hydroxy | 0.71 | Methyl replaces phenyl; lower MW |
| 3-Phenylazetidine hydrochloride | 1236791-61-9 | C9H12ClN | 169.65 | Azetidine with 3-phenyl (no hydroxymethyl) | 0.60 | Lacks hydroxymethyl group |
| (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride | 1184984-85-7 | C10H12ClN3O | 225.68 | Oxadiazole core with phenyl and methyl groups | N/A | Oxadiazole vs. azetidine ring system |
*Molecular weight calculated based on formula C10H14ClNO.
Key Observations:
Substituent Effects: The phenyl group in “this compound” enhances aromatic interactions compared to alkyl-substituted analogs like 3-methylazetidin-3-ol hydrochloride . The hydroxymethyl group increases hydrophilicity relative to 3-phenylazetidine hydrochloride, which lacks this polar moiety .
Ring System Variations :
- Compounds like (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride exhibit distinct reactivity due to the oxadiazole ring, which may confer different pharmacological or synthetic utility compared to azetidine derivatives .
Similarity Scores :
- The highest structural similarity (0.86) is observed with 3-(Methoxymethyl)azetidine hydrochloride, differing only in the methoxy vs. hydroxymethyl substituent . Lower scores (e.g., 0.60 for 3-phenylazetidine hydrochloride) highlight the critical role of the hydroxymethyl group in defining uniqueness .
Notes
- Synthetic Relevance: While specific data on the synthesis of “this compound” is absent, analogous methods (e.g., cycloadditions or hydrazine-mediated reactions) from related azetidine and triazole syntheses could be adapted .
- Analytical Methods : FTIR and NMR spectroscopy (as demonstrated for metformin hydrochloride) are applicable for characterizing this compound’s functional groups and purity .


- Commercial Availability: Suppliers such as ChemBK and Shanghai Macklin Biochemical Co., Ltd.
Biological Activity
(3-Phenylazetidin-3-yl)methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant research findings and data.
The synthesis of this compound involves several key steps:
- Formation of Azetidine Ring : Cyclization reactions are used to create the azetidine structure.
- Introduction of Phenyl Group : This is accomplished through substitution reactions.
- Hydroxymethylation : The hydroxymethyl group is added to the azetidine ring.
- Hydrochloride Salt Formation : The final product is obtained by reacting with hydrochloric acid.
Table 1: Summary of Synthetic Routes
| Step | Description |
|---|---|
| Formation of Azetidine | Cyclization reactions with appropriate precursors |
| Introduction of Phenyl | Substitution reactions |
| Hydroxymethylation | Addition of hydroxymethyl group |
| Hydrochloride Formation | Reaction with hydrochloric acid |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In studies comparing various compounds, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Shigella sp.
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism appears to involve the destabilization of tubulin, which is crucial for cell division .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 0.075 | Combretastatin A-4 |
| MDA-MB-231 | 0.620 | Combretastatin A-4 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to cellular receptors, modulating their activity and affecting signal transduction pathways.
This interaction leads to various biological effects, including apoptosis in cancer cells and inhibition of bacterial growth .
Case Studies and Research Findings
Several studies have focused on the biological activities of related azetidine compounds, highlighting the potential of this compound:
- A study demonstrated that derivatives with similar structures showed promising antibacterial and antifungal activities, suggesting a broader application for azetidine-based compounds in pharmacology .
- Another investigation into related compounds revealed significant antiproliferative effects against multiple cancer cell lines, reinforcing the therapeutic potential of this class of molecules .
Q & A
Q. What are the recommended storage conditions for (3-Phenylazetidin-3-yl)methanol hydrochloride to ensure stability?
Methodological Answer: Stability is maintained by storing the compound under inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation via hydrolysis or oxidation. Analytical validation of stability should include periodic HPLC analysis (e.g., 95% purity threshold) and monitoring for color changes or precipitate formation .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how is reaction progress monitored?
Methodological Answer: Synthesis often involves nucleophilic substitution or reductive amination of azetidine precursors. Reaction progress is tracked using thin-layer chromatography (TLC) with ethanol as the eluent (e.g., Rf = 0.58–0.69 for related phenyl derivatives). Post-reaction, the product is purified via recrystallization in methanol/water and characterized by NMR (e.g., ¹H/¹³C) and mass spectrometry .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
Methodological Answer:
- ¹H NMR : Look for characteristic peaks: azetidine ring protons (δ 3.5–4.0 ppm), phenyl group (δ 7.2–7.5 ppm), and hydroxyl/methanol protons (δ 1.5–2.5 ppm).
- FTIR : Confirm O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).
- HPLC : Use a C18 column with methanol:buffer mobile phase (e.g., 70:30 v/v) to verify purity ≥95% .
Advanced Research Questions
Q. How should researchers design experiments to optimize chromatographic separation of this compound from reaction byproducts?
Methodological Answer: Adopt a factorial experimental design to evaluate parameters:
| Factor | Range |
|---|---|
| pH | 2.5–6.5 |
| Methanol Content | 20–50% |
| Column Temperature | 25–40°C |
Use UHPLC with UV detection (λ = 254 nm) and measure resolution (Rs > 1.5) between the target compound and impurities. Data modeling (e.g., linear or quadratic regression) identifies optimal conditions .
Q. What strategies are effective in resolving discrepancies between purity assessments obtained from different analytical techniques (e.g., HPLC vs. NMR)?
Methodological Answer: Discrepancies often arise from residual solvents (NMR-insensitive) or UV-inactive impurities (HPLC-blind). Use a multi-technique approach:
HPLC-MS : Identify co-eluting impurities.
qNMR : Quantify using an internal standard (e.g., maleic acid).
Karl Fischer Titration : Account for water content.
Cross-validate results using spiked recovery studies (e.g., 90–110% recovery threshold) .
Q. What methodological considerations are critical when developing stability-indicating assays for this compound under accelerated degradation conditions?
Methodological Answer:
-
Stress Conditions :
Stressor Conditions Acid/Base 0.1M HCl/NaOH, 60°C, 24h Oxidation 3% H₂O₂, 25°C, 48h Light 1.2 million lux-hours -
Assay Validation : Ensure specificity (no interference from degradation products), linearity (R² > 0.99), and precision (RSD < 2%). Use forced degradation samples to confirm method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


